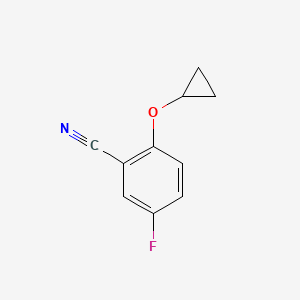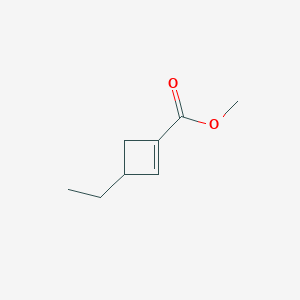
1-Benzoyloxy-3-bromopropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyloxy-3-bromopropan-2-ol is an organic compound with the molecular formula C10H13BrO2. It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyloxy-3-bromopropan-2-ol can be synthesized through the reaction of benzoyl chloride with 3-bromo-1,2-propanediol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyloxy-3-bromopropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-benzoyloxy-2-propanol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-benzoyloxy-3-bromopropan-2-one.
Reduction: The compound can be reduced to remove the bromine atom, forming 1-benzoyloxypropan-2-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: 1-Benzoyloxy-2-propanol.
Oxidation: 1-Benzoyloxy-3-bromopropan-2-one.
Reduction: 1-Benzoyloxypropan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Benzoyloxy-3-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyloxy-3-bromopropan-2-ol involves its reactivity as a bromohydrin. The bromine atom and hydroxyl group make it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, which are essential for the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-propanol: A secondary alcohol with similar reactivity but lacks the benzoyloxy group.
3-Bromo-1-propanol: Another bromohydrin with a different substitution pattern.
1-Benzoyloxy-2-propanol: A related compound where the bromine atom is replaced by a hydroxyl group
Uniqueness: Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of study .
Eigenschaften
CAS-Nummer |
62522-73-0 |
|---|---|
Molekularformel |
C10H11BrO3 |
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
(3-bromo-2-hydroxypropyl) benzoate |
InChI |
InChI=1S/C10H11BrO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI-Schlüssel |
WPROCBDMOWIRCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
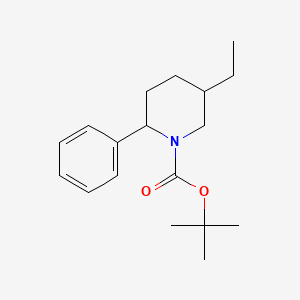
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
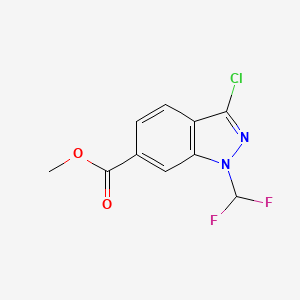

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
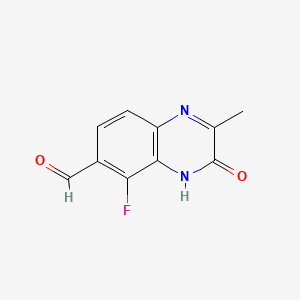


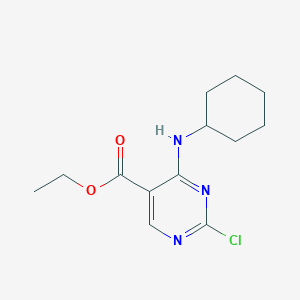
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
